molecular formula C9H15N3 B1596761 1-Pyridin-2-ylbutane-1,4-diamine CAS No. 374064-05-8

1-Pyridin-2-ylbutane-1,4-diamine

Cat. No. B1596761
CAS RN: 374064-05-8
M. Wt: 165.24 g/mol
InChI Key: JPEKECSPVXJPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Pyridin-2-ylbutane-1,4-diamine” is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 . It is also known as N1-(pyridin-2-yl)butane-1,4-diamine . It is in liquid form .


Molecular Structure Analysis

The molecular structure of “1-Pyridin-2-ylbutane-1,4-diamine” consists of a pyridine ring attached to a butane chain, which has two amine groups at its ends .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Pyridin-2-ylbutane-1,4-diamine” include a molecular weight of 165.24 , and it is in liquid form . More detailed properties like density, boiling point, vapor pressure, etc., are not available in the retrieved data.

Scientific Research Applications

Anti-Fibrosis Activity

“1-Pyridin-2-ylbutane-1,4-diamine” derivatives have been studied for their potential anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture mediums, indicating their potential as novel anti-fibrotic drugs . This application is particularly relevant in the treatment of diseases such as liver fibrosis, where the accumulation of excess fibrous connective tissue leads to chronic damage.

Antimicrobial Properties

Pyridine derivatives, including those related to “1-Pyridin-2-ylbutane-1,4-diamine”, are known to exhibit antimicrobial properties. This makes them valuable in the development of new antibiotics that can be used to treat bacterial infections, especially in an era where antibiotic resistance is a growing concern .

Antiviral Applications

The structural moiety of pyridine is also associated with antiviral activities. Compounds containing this structure could be used in the synthesis of drugs aimed at treating viral infections, contributing to the field of antiviral therapy .

Antitumor Effects

Research has indicated that pyridine-containing compounds have antitumor properties. This opens up possibilities for “1-Pyridin-2-ylbutane-1,4-diamine” to be used in the synthesis of chemotherapeutic agents that could potentially inhibit the growth of cancer cells .

Chemical Biology and Medicinal Chemistry

The compound serves as a building block in the construction of novel heterocyclic compound libraries with potential biological activities. It’s an important component in the field of chemical biology and medicinal chemistry, where it can be used to design privileged structures with various pharmacological activities .

Therapeutic Drug Development

“1-Pyridin-2-ylbutane-1,4-diamine” is present in the synthesis of drugs that have shown therapeutic interest or have already been approved for use as therapeutics. Its derivatives are involved in the development of new therapies, as evidenced by numerous studies and clinical trials .

Safety and Hazards

The safety information available indicates that “1-Pyridin-2-ylbutane-1,4-diamine” is potentially dangerous. It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Action Environment

The action of 1-Pyridin-2-ylbutane-1,4-diamine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound. Moreover, the presence of other molecules can impact the compound’s efficacy by competing for the same target or altering the target’s conformation .

properties

IUPAC Name

1-pyridin-2-ylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-6-3-4-8(11)9-5-1-2-7-12-9/h1-2,5,7-8H,3-4,6,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEKECSPVXJPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377984
Record name 1-pyridin-2-ylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyridin-2-ylbutane-1,4-diamine

CAS RN

374064-05-8
Record name 1-(2-Pyridinyl)-1,4-butanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374064-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-pyridin-2-ylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Pyridin-2-ylbutane-1,4-diamine
Reactant of Route 2
Reactant of Route 2
1-Pyridin-2-ylbutane-1,4-diamine
Reactant of Route 3
1-Pyridin-2-ylbutane-1,4-diamine
Reactant of Route 4
1-Pyridin-2-ylbutane-1,4-diamine
Reactant of Route 5
1-Pyridin-2-ylbutane-1,4-diamine
Reactant of Route 6
1-Pyridin-2-ylbutane-1,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.